![molecular formula C13H28O5Si B14340019 Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane CAS No. 106146-60-5](/img/structure/B14340019.png)
Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane: is an organosilicon compound with the molecular formula C12H26O5Si . This compound is characterized by the presence of an epoxy group and a silane group, making it a versatile chemical used in various applications, including as a coupling agent and in the synthesis of advanced materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane typically involves the reaction of 3-chloropropyltriethoxysilane with glycidol . The reaction is carried out under basic conditions, often using a catalyst such as sodium hydroxide . The process involves the nucleophilic substitution of the chlorine atom by the glycidol, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography , are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis in the presence of water, leading to the formation of silanols and ethanol.
Condensation: The silanol groups formed can further condense to form siloxane bonds, which are essential in the formation of silicone polymers.
Epoxide Ring-Opening: The epoxy group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts.
Condensation: Silanols, heat, and sometimes catalysts like .
Epoxide Ring-Opening: Nucleophiles (amines, alcohols, thiols), often under mild conditions.
Major Products:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Epoxide Ring-Opening: Various functionalized products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a coupling agent to improve the adhesion between organic and inorganic materials.
- Involved in the synthesis of hybrid materials and nanocomposites .
Biology:
- Utilized in the modification of biomolecules for enhanced stability and functionality.
- Employed in the development of biosensors and diagnostic tools .
Medicine:
- Investigated for drug delivery systems due to its ability to form stable bonds with various drug molecules.
- Used in the synthesis of biocompatible materials for medical implants .
Industry:
- Applied in the production of coatings, adhesives, and sealants.
- Used in the formulation of advanced ceramics and glass materials .
Mécanisme D'action
The mechanism of action of Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane primarily involves its ability to form covalent bonds with both organic and inorganic substrates. The epoxy group can react with nucleophiles, while the silane group can undergo hydrolysis and condensation reactions to form siloxane bonds. These properties make it an effective coupling agent and a versatile building block in various chemical syntheses .
Comparaison Avec Des Composés Similaires
- Trimethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane
- Triethoxysilane
- Trimethoxysilane
Comparison:
- Trimethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane: Similar in structure but with methoxy groups instead of ethoxy groups. This difference can affect the reactivity and solubility of the compound .
- Triethoxysilane: Lacks the epoxy group, making it less versatile in certain applications but still useful as a reducing agent and in hydrosilylation reactions .
- Trimethoxysilane: Similar to Triethoxysilane but with methoxy groups. It is commonly used in the production of silicone materials and as a coupling agent .
Conclusion
Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane is a versatile organosilicon compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in scientific research and industrial production.
Propriétés
Numéro CAS |
106146-60-5 |
|---|---|
Formule moléculaire |
C13H28O5Si |
Poids moléculaire |
292.44 g/mol |
Nom IUPAC |
triethoxy-[3-[2-(oxiran-2-yl)ethoxy]propyl]silane |
InChI |
InChI=1S/C13H28O5Si/c1-4-16-19(17-5-2,18-6-3)11-7-9-14-10-8-13-12-15-13/h13H,4-12H2,1-3H3 |
Clé InChI |
GFELWHWIEZEVQC-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCOCCC1CO1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



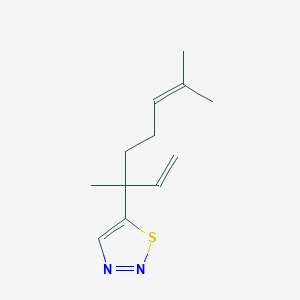
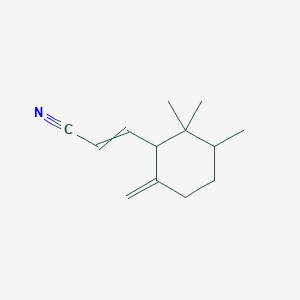
![N-[(3-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14339964.png)
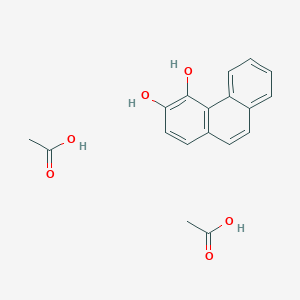
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14339973.png)
![2-[3-Oxo-5-(trimethylsilyl)pent-4-yn-1-yl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14339979.png)
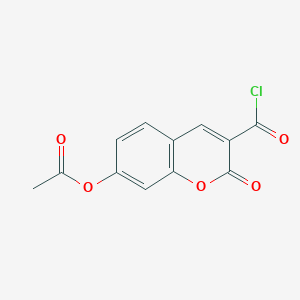
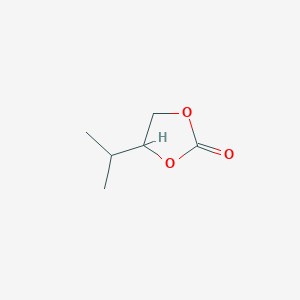
![1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine](/img/structure/B14339991.png)

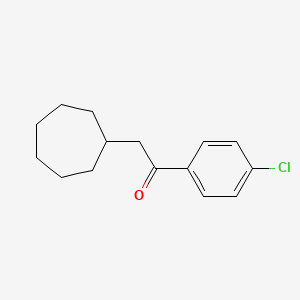

![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
